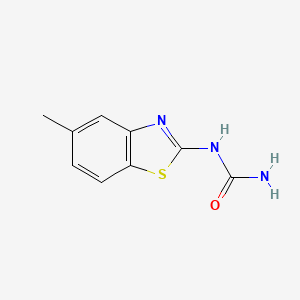
2H-Pyran-4-carboxylicacid,2-ethoxy-3,4-dihydro-6-methyl-,methylester(6CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-4-carboxylicacid,2-ethoxy-3,4-dihydro-6-methyl-,methylester(6CI): is an organic compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol. This compound is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. The structure includes a carboxylic acid ester group, an ethoxy group, and a methyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-4-carboxylicacid,2-ethoxy-3,4-dihydro-6-methyl-,methylester(6CI) typically involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through the cyclization of appropriate precursors, such as 1,3-dicarbonyl compounds, under acidic or basic conditions.
Introduction of the Carboxylic Acid Ester Group: The carboxylic acid ester group can be introduced via esterification reactions, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
Ethoxy and Methyl Group Addition: The ethoxy and methyl groups can be added through alkylation reactions, where appropriate alkyl halides react with the pyran ring under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Catalysts: Acid or base catalysts are often used to enhance reaction rates and yields.
Purification Techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran-4-carboxylicacid,2-ethoxy-3,4-dihydro-6-methyl-,methylester(6CI): undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted pyran derivatives.
Aplicaciones Científicas De Investigación
2H-Pyran-4-carboxylicacid,2-ethoxy-3,4-dihydro-6-methyl-,methylester(6CI): has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mecanismo De Acción
The mechanism by which 2H-Pyran-4-carboxylicacid,2-ethoxy-3,4-dihydro-6-methyl-,methylester(6CI) exerts its effects involves:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways: It can modulate various biochemical pathways, such as oxidative stress response, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
2H-Pyran-4-carboxylicacid,2-ethoxy-3,4-dihydro-6-methyl-,methylester(6CI): can be compared with other pyran derivatives, such as:
2H-Pyran-4-carboxylic acid: Lacks the ethoxy and methyl ester groups, making it less hydrophobic.
2H-Pyran-4-carboxylic acid, ethyl ester: Similar but with an ethyl ester instead of a methyl ester, affecting its reactivity and solubility.
2H-Pyran-4-carboxylic acid, 3,4-dihydro-6-methyl-:
The unique combination of functional groups in 2H-Pyran-4-carboxylicacid,2-ethoxy-3,4-dihydro-6-methyl-,methylester(6CI) provides distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Número CAS |
112842-07-6 |
|---|---|
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.234 |
Nombre IUPAC |
methyl 2-ethoxy-6-methyl-3,4-dihydro-2H-pyran-4-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-4-13-9-6-8(10(11)12-3)5-7(2)14-9/h5,8-9H,4,6H2,1-3H3 |
Clave InChI |
MKWGOLLMLHJMQK-UHFFFAOYSA-N |
SMILES |
CCOC1CC(C=C(O1)C)C(=O)OC |
Sinónimos |
2H-Pyran-4-carboxylicacid,2-ethoxy-3,4-dihydro-6-methyl-,methylester(6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-7-methylthieno[2,3-c]pyridine](/img/structure/B568294.png)


![2,3-Bis[8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoyloxy]propyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate](/img/structure/B568302.png)
![2-[(Cyclopropylmethyl)sulfanyl]-6-methoxypyridine](/img/structure/B568304.png)




